N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide
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Overview
Description
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyano group, two methoxy groups, a fluorine atom, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide is the 5-HT2A receptors . These receptors are a subtype of the serotonin receptors, which play a crucial role in the neurotransmission of serotonin in the brain .
Mode of Action
This compound interacts with its target, the 5-HT2A receptors, as an agonist . This means it binds to these receptors and activates them, leading to a series of biochemical reactions .
Result of Action
The activation of 5-HT2A receptors by this compound can lead to various molecular and cellular effects. For instance, it has been observed to induce a head twitch response in mice, which is lower in magnitude than that of DOI, a traditional phenethylamine hallucinogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethoxybenzyl cyanide with 5-fluoro-2-methylbenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyano group, methoxy groups, and fluorine atom makes it a valuable compound for various synthetic and research purposes.
Properties
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-11-4-5-12(19)8-15(11)18(22)21-16(10-20)14-7-6-13(23-2)9-17(14)24-3/h4-9,16H,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVITHHIPYOURJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NC(C#N)C2=C(C=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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